![molecular formula C18H17FN2O4 B450716 5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B450716.png)
5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate is a complex organic compound with the molecular formula C18H17FN2O4 and a molar mass of 344.34 g/mol . This compound is characterized by the presence of a fluorobenzoyl group, a carbohydrazonoyl group, and a methoxybenzyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate typically involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with hydrazine to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-methoxybenzyl acetate under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The carbohydrazonoyl group may also play a role in modulating biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate can be compared with similar compounds such as:
3-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
5-(benzoyloxy)-2-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl benzoate: Another structurally related compound with distinct functional groups that influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H17FN2O4 |
|---|---|
Molecular Weight |
344.3g/mol |
IUPAC Name |
[5-[(E)-[(3-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H17FN2O4/c1-12(22)25-11-15-8-13(6-7-17(15)24-2)10-20-21-18(23)14-4-3-5-16(19)9-14/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+ |
InChI Key |
TXOJKNHGDGYPOO-KEBDBYFISA-N |
SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)OC |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


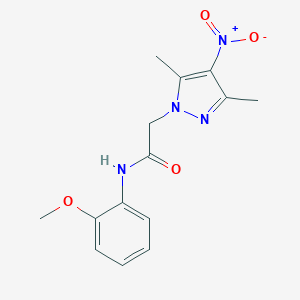
![2-chloro-N-(4-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450636.png)
![4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B450637.png)
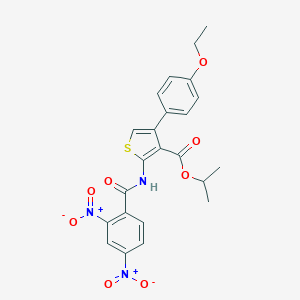
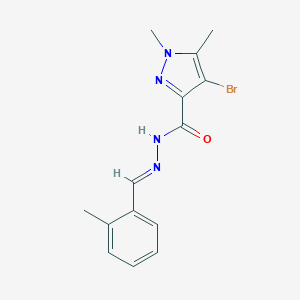
![N-{3-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B450642.png)
![N'-[4-(difluoromethoxy)benzylidene]-2-phenylacetohydrazide](/img/structure/B450643.png)
![Ethyl 5-methyl-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450644.png)
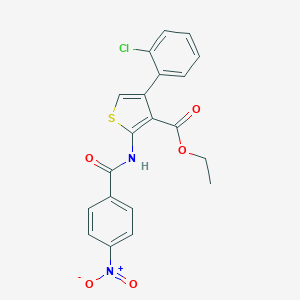
![Ethyl 4-(4-chlorophenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B450648.png)
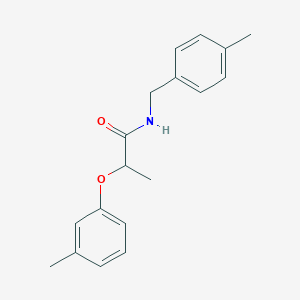
![Methyl 2-[(4-methoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B450652.png)
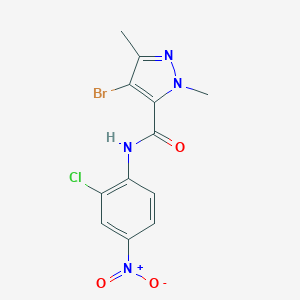
![N-(4-fluoro-3-nitrophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450656.png)
